2-(n-Boc-氨甲基)-5-甲基噻唑-4-羧酸

描述

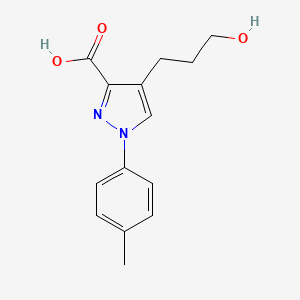

The compound “2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(N-Boc-aminomethyl)phenylboronic acid” and “4-(Boc-aminomethyl)benzeneboronic acid” are known . These compounds are typically synthesized using methods such as cationic ring-opening polymerization .

科学研究应用

Antimicrobial Development

The compound has been utilized in the synthesis of advanced antimicrobial cationic polymers. These polymers target bacterial membranes and offer several advantages, including a low propensity for the emergence of resistance and a rapid bactericidal effect. They are particularly effective against multi-drug resistant (MDR) organisms and have potential applications in overcoming bacterial membrane-related resistance mechanisms .

Antibiofilm Agents

In addition to their antimicrobial properties, these cationic polymers can act as antibiofilm agents. Biofilms are complex communities of microorganisms that are difficult to eradicate due to their protective matrix. The ability of these polymers to disrupt biofilms makes them valuable for applications in medical device coatings and water treatment systems .

Proteomics Research

This compound is used in proteomics research, where it serves as a building block for the synthesis of complex molecules. Its protected amino group enables selective reactions, which is crucial for studying protein structures and functions .

Neutron Capture Therapy

Boron-containing compounds like “2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid” are explored for their use in neutron capture therapy. This cancer treatment method targets tumor cells with boron compounds, which are then irradiated with neutrons to produce cytotoxic radiation .

作用机制

Target of Action

It’s known that similar compounds have been used in the synthesis of cationic peptidomimetics . These molecules target bacterial membranes, offering a promising approach to combat antibiotic-resistant bacteria .

Mode of Action

The compound’s mode of action is likely related to its interaction with bacterial membranes. As part of a cationic peptidomimetic, it can damage the bacterial membrane, leading to the death of the bacteria

Biochemical Pathways

It’s known that cationic peptidomimetics can disrupt bacterial membrane integrity, leading to leakage of intracellular contents and ultimately cell death . This suggests that the compound may affect pathways related to membrane stability and integrity.

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential role in damaging bacterial membranes. This can lead to the leakage of intracellular contents, disruption of essential cellular processes, and ultimately, bacterial cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can influence the rate of hydrolysis of boronic pinacol esters, which are related compounds . Therefore, the physiological environment in which the compound is administered could impact its stability and effectiveness.

属性

IUPAC Name |

5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)13-7(18-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJXVFJTMBYODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)

![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)

![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)

![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)